4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-
Description
The compound 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- is a chiral imidazolone derivative characterized by:
- Amino and methyl substituents at positions 2 and 3, respectively.
- Fluorinated aromatic systems: A 4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl group and a 4-pyridinyl group at position 3.
- (5S) stereochemistry, which may influence biological activity and receptor binding.
Its fluorinated pyridinyl and phenyl groups suggest enhanced metabolic stability and target affinity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C20H15F2N5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(5S)-2-amino-5-[4-fluoro-3-(2-fluoropyridin-3-yl)phenyl]-3-methyl-5-pyridin-4-ylimidazol-4-one |
InChI |
InChI=1S/C20H15F2N5O/c1-27-18(28)20(26-19(27)23,12-6-9-24-10-7-12)13-4-5-16(21)15(11-13)14-3-2-8-25-17(14)22/h2-11H,1H3,(H2,23,26)/t20-/m1/s1 |
InChI Key |
NJOYZBUOTXBFIF-HXUWFJFHSA-N |
Isomeric SMILES |
CN1C(=O)[C@@](N=C1N)(C2=CC=NC=C2)C3=CC(=C(C=C3)F)C4=C(N=CC=C4)F |
Canonical SMILES |
CN1C(=O)C(N=C1N)(C2=CC=NC=C2)C3=CC(=C(C=C3)F)C4=C(N=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- typically involves multi-step organic synthesis. The process begins with the preparation of the core imidazol-4-one structure, followed by the introduction of the amino and pyridinyl groups through various substitution reactions. The fluorinated phenyl and pyridinyl groups are introduced using selective fluorination techniques under controlled conditions to ensure the desired regioselectivity and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensures the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Substituent Comparison of Key Imidazolone Derivatives
Key Observations:
- Fluorine Substitutions : The target compound and derivatives utilize fluorinated aryl groups to improve metabolic stability and binding interactions, whereas fenamidone relies on a methylthio group for fungicidal activity .
- Amino vs. Thioether Groups: The target’s 2-amino group may enhance hydrogen bonding with biological targets compared to thioether-containing analogs (e.g., fenamidone) .
- Chirality : The (5S) configuration distinguishes it from the (5R) enantiomer in , which could lead to divergent biological selectivity .
Physicochemical Properties
Table 2: Predicted Properties Comparison
Notes:
- High PSA suggests suitability for targets requiring polar interactions (e.g., kinase ATP-binding pockets) .
Biological Activity
The compound 4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)- is a complex heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : The compound features an imidazole ring, which is known for its role in various biological functions.
- Substituents : It has multiple substituents including fluorinated phenyl and pyridine groups, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.
Anticancer Activity
Research indicates that compounds with similar imidazole structures often exhibit anticancer properties. For instance, derivatives of imidazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular:
- Mechanism of Action : The imidazole ring can interact with multiple biological targets including kinases and receptors involved in cell proliferation and survival pathways.
- Case Study : A study on related compounds demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating potent activity.
Anti-inflammatory Effects
Compounds similar to 4H-Imidazol-4-one have also been reported to possess anti-inflammatory properties:
- Target Enzymes : Inhibition of cyclooxygenase (COX) enzymes has been noted, which are critical in the inflammatory response.
- SAR Insights : Modifications on the imidazole ring or attached phenyl groups can significantly alter the potency against COX enzymes. For example, a study showed that specific substitutions could enhance COX-1 or COX-2 inhibition selectively.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| R1 | Amine Group | Enhanced anti-inflammatory activity |
| R2 | Fluorination | Increased lipophilicity and receptor affinity |
| R3 | Methyl Group | Improved selectivity for cancer cell lines |
Pharmacokinetics
The pharmacokinetic profile of 4H-Imidazol-4-one derivatives is essential for their therapeutic application:
- Absorption : Compounds with higher lipophilicity tend to exhibit better absorption characteristics.
- Metabolism : Studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which can affect the bioavailability of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
